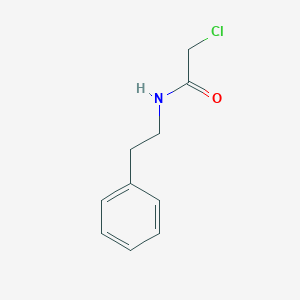

2-Chloro-N-phenethylacetamide

Vue d'ensemble

Description

2-Chloro-N-phenethylacetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a phenethyl group, and the hydrogen atom of the acetyl group is replaced by a chlorine atom. This compound is known for its various applications in chemical synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-N-phenethylacetamide can be synthesized through the reaction of phenethylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an organic solvent like toluene at a low temperature (0-10°C) to control the exothermic nature of the reaction .

Reaction Scheme: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to maintain the required temperature. The use of automated systems ensures precise control over the addition of reagents and the reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Condensation with 2,2-Dimethoxyethan-1-amine

This reaction is critical for synthesizing praziquantel (PZQ), an anthelmintic drug.

Reaction Scheme:

2-Chloro-N-phenethylacetamide + 2,2-Dimethoxyethan-1-amine → 2-((2,2-Dimethoxyethyl)amino)-N-phenethylacetamide

| Parameter | Value/Description | Yield |

|---|---|---|

| Solvent | DMF or DCM | 92–97% |

| Temperature | 75°C | |

| Flow Rate (Reactant) | 8.55 mL/min (this compound) | |

| Flow Rate (Amine) | 1.45 mL/min (2,2-dimethoxyethan-1-amine) | |

| Residence Time | 10 min |

-

Mechanism : Nucleophilic substitution at the chloroacetamide group followed by coupling.

-

Optimization : Flow chemistry enhances reproducibility and scalability compared to batch methods .

Solvent Effects on Reactivity

Solvent choice significantly impacts yield and reaction kinetics:

| Solvent | Temperature | Residence Time | Yield |

|---|---|---|---|

| DMF | 0–5°C | 5 min | 97% |

| DCM | 0–5°C | 5 min | 92% |

-

Rationale : DMF’s high polarity stabilizes intermediates, while DCM’s lower polarity may limit solubility .

Role in Antifungal Agent Development

Though primarily a synthetic intermediate, structural analogs show bioactivity:

-

Antifungal Activity : Derivatives inhibit fluconazole-resistant Candida strains (MIC: 128–256 µg/mL) .

-

Mechanistic Study : No direct ergosterol binding, suggesting alternative targets .

Characterization Data

-

δ 8.31 (s, 1H, NH), 7.18–7.31 (m, 5H, Ar-H), 4.03 (s, 2H, CH₂Cl), 3.32–3.28 (m, 2H, NCH₂), 2.71–2.67 (m, 2H, ArCH₂).

Physical Properties :

Applications De Recherche Scientifique

Antifungal Activity

One of the most significant applications of 2-chloro-N-phenethylacetamide is its antifungal activity . A study published in Brazilian Journal of Biology evaluated its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The research demonstrated that the compound exhibited notable antifungal properties, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. Furthermore, it inhibited up to 92% of biofilm formation and disrupted 87% of preformed biofilms .

Synthesis and Drug Development

In addition to its antifungal properties, this compound plays a role in drug synthesis . It serves as an intermediate in the production of various pharmacologically active compounds. For instance, it has been utilized in the multi-step flow synthesis of praziquantel, an FDA-approved drug used for treating schistosomiasis . The synthesis process involves optimizing reaction conditions such as temperature and flow rates to achieve high yields, showcasing its utility in pharmaceutical manufacturing.

Summary Table of Applications

| Application | Details |

|---|---|

| Antifungal Activity | Effective against fluconazole-resistant C. albicans and C. parapsilosis with MIC: 128-256 µg/mL; MFC: 512-1,024 µg/mL. |

| Biofilm Inhibition | Inhibits up to 92% biofilm formation and disrupts 87% of preformed biofilms. |

| Drug Synthesis | Serves as an intermediate for synthesizing praziquantel for schistosomiasis treatment. |

Case Studies

- Antifungal Efficacy Study : Research conducted by Peixoto et al. (2022) investigated the antifungal properties of this compound against resistant strains, providing a comprehensive analysis of its MIC and MFC values while exploring its mechanism of action .

- Synthesis Optimization : A study on the flow synthesis of praziquantel highlighted the use of this compound as a key intermediate, demonstrating effective reaction conditions that lead to a high yield of the final product .

Mécanisme D'action

The mechanism of action of 2-Chloro-N-phenethylacetamide involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal plasma membrane, disrupting membrane integrity and leading to cell death. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication .

Comparaison Avec Des Composés Similaires

2-Chloro-N-phenethylacetamide can be compared with other similar compounds such as:

2-Chloro-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenethyl group.

N-Phenethylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Chloroacetamide: Lacks the phenethyl group, making it less effective in biological applications.

Uniqueness: this compound is unique due to the presence of both the phenethyl and chloro groups, which confer specific chemical reactivity and biological activity that are not observed in its analogs.

Activité Biologique

2-Chloro-N-phenethylacetamide is a compound that has garnered attention for its biological activities, particularly its antifungal properties. This article delves into the mechanisms of action, biological efficacy, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 197.66 g/mol

- Functional Groups : Contains a chloro substituent on the phenethylamine chain linked to an acetamide group, influencing its chemical reactivity and biological interactions .

The primary biological activity of this compound is its antifungal action, particularly against strains of Candida and Aspergillus.

- Target Organism : The compound primarily targets the fungus Aspergillus flavus and fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

- Mode of Action :

Antifungal Efficacy

Recent studies have quantitatively assessed the antifungal activity of this compound through various metrics:

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 128 - 256 µg/mL |

| Minimum Fungicidal Concentration (MFC) | 512 - 1,024 µg/mL |

| Biofilm Formation Inhibition | Up to 92% |

| Biofilm Rupture | Up to 87% |

These results indicate that the compound effectively inhibits both planktonic cells and biofilm formation in resistant strains of Candida, suggesting a strong potential for therapeutic use against fungal infections .

Case Studies and Research Findings

-

Antifungal Activity Against Resistant Strains :

A study demonstrated that this compound exhibited significant antifungal activity against fluconazole-resistant strains of C. albicans. The compound was tested in vitro, showing potent inhibition of biofilm formation and disruption of established biofilms . -

Combination Studies :

The compound's interaction with other antifungals like amphotericin B and fluconazole revealed antagonistic effects, suggesting that combination therapy may not be beneficial. This highlights the need for further investigation into its mechanism of action to optimize therapeutic strategies . -

Structure-Activity Relationship (SAR) :

Research into the SAR of chloroacetamides indicates that variations in substituents on the phenyl ring can significantly influence biological activity. Compounds with halogenated substitutions showed enhanced lipophilicity, which correlates with improved antimicrobial efficacy against both Gram-positive bacteria and fungi .

Propriétés

IUPAC Name |

2-chloro-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWGHNQLOXRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157110 | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-95-1 | |

| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13156-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-phenethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-N-phenethylacetamide in Praziquantel synthesis?

A1: this compound serves as a crucial intermediate in a novel synthesis route for Praziquantel []. This method, utilizing phthalimide, offers an alternative to conventional approaches. The compound undergoes a series of reactions including reaction with phthalimide, hydrazine monohydrate, and bromoacetal to ultimately yield Praziquantel [].

Q2: How does the yield of the improved synthesis method for this compound compare to previously reported methods?

A2: The research highlights a modified synthesis method for this compound that significantly enhances its yield. By adjusting the order of reactant introduction, the new method achieves a stable yield of 94% []. This represents a substantial 13% increase compared to yields reported in earlier literature []. This improvement is particularly important for industrial-scale production of Praziquantel, where even small increases in yield can translate to significant cost savings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.